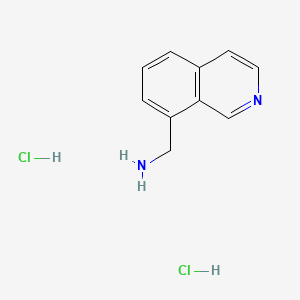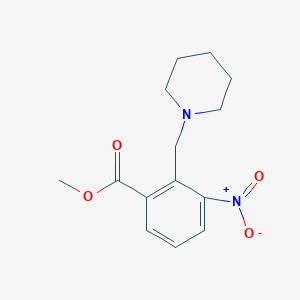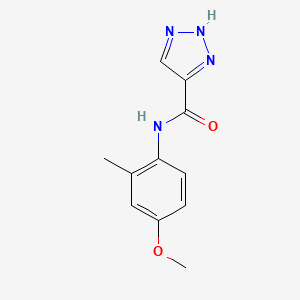
ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate, also known as CPYC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate in anticancer activity involves the inhibition of the Akt/mTOR signaling pathway. ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate inhibits the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis (Yang et al., 2016). In anti-inflammatory activity, ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate inhibits the production of inflammatory cytokines by inhibiting the NF-κB signaling pathway (Li et al., 2018).
Biochemical and Physiological Effects
ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate has been shown to have low toxicity and high stability in biological systems. In vitro studies have demonstrated that ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate has a half-life of more than 24 hours in human plasma (Feng et al., 2014). In vivo studies have shown that ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate has a low toxicity profile and does not cause any significant adverse effects in mice (Yang et al., 2016).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate in lab experiments include its high stability, low toxicity, and versatility in various reactions. ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate can be easily synthesized using a specific method and can be used as a building block for the synthesis of various derivatives. The limitations of using ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate in lab experiments include its low solubility in water and its limited availability.
Direcciones Futuras
There are several future directions for the scientific research of ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate. In medicinal chemistry, further studies can be conducted to investigate the potential of ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate as an anticancer and anti-inflammatory agent. The structure-activity relationship of ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate derivatives can also be studied to optimize its pharmacological properties.
In material science, ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate can be further studied for its use in the synthesis of functional materials such as MOFs and CPs. The properties of these materials can be optimized by using ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate as a building block.
In organic synthesis, ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate can be further investigated for its use as a versatile building block for the synthesis of various heterocyclic compounds. New reactions can be developed to form novel derivatives of ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate.
Conclusion
In conclusion, ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate can be easily synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several future directions for the scientific research of ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate, which can lead to the discovery of new applications and derivatives of this compound.
Métodos De Síntesis
The synthesis of ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate involves the reaction of 2-chloro-3-pyridinecarboxylic acid with ethyl 4-amino-1H-pyrrole-2-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate with a yield of up to 76% (Feng et al., 2014).
Aplicaciones Científicas De Investigación
Ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate has been investigated for its anticancer activity. Studies have shown that ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle (Yang et al., 2016). ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate has also been studied for its potential as an anti-inflammatory agent. Research has demonstrated that ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate has anti-inflammatory effects by inhibiting the production of inflammatory cytokines (Li et al., 2018).
In material science, ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate has been investigated for its use as a building block for the synthesis of functional materials. ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate has been shown to form stable complexes with metal ions, which can be used for the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) (Liu et al., 2016).
In organic synthesis, ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate has been studied for its use as a versatile building block for the synthesis of various heterocyclic compounds. ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate can undergo various reactions such as nucleophilic substitution, Suzuki coupling, and Sonogashira coupling to form various derivatives (Wang et al., 2017).
Propiedades
IUPAC Name |
ethyl 4-[(2-chloropyridine-3-carbonyl)amino]-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-2-20-13(19)10-6-8(7-16-10)17-12(18)9-4-3-5-15-11(9)14/h3-7,16H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKFRGUNQHBOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B2448242.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylpropanamide](/img/structure/B2448243.png)
![7-[3-[(4-Chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2448246.png)



![3-allyl-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448253.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2448254.png)


